molecular formula C6H7F2NO B12833202 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one

6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one

Katalognummer: B12833202
Molekulargewicht: 147.12 g/mol
InChI-Schlüssel: SLZZVCBTGYVHDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Difluoro-2-azabicyclo[221]heptan-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a difluorinated ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The nitrogen atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s overall behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C6H7F2NO

Molekulargewicht

147.12 g/mol

IUPAC-Name

6,6-difluoro-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C6H7F2NO/c7-6(8)2-3-1-4(6)9-5(3)10/h3-4H,1-2H2,(H,9,10)

InChI-Schlüssel

SLZZVCBTGYVHDY-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1NC2=O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.